REACTION_SMILES
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[Br:15][c:16]1[cH:17][c:18]([F:23])[cH:19][c:20]([F:22])[cH:21]1.[CH3:3][O:4][c:5]1[cH:6][c:7]([CH2:8][OH:9])[cH:10][cH:11][c:12]1[O:13][CH3:14].[H-:1].[Na+:2].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH2:24]>>[CH3:3][O:4][c:5]1[cH:6][c:7]([CH2:8][O:9][c:20]2[cH:19][c:18]([F:23])[cH:17][c:16]([Br:15])[cH:21]2)[cH:10][cH:11][c:12]1[O:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(F)cc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CO)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(COc2cc(F)cc(Br)c2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |